Moxifloxacin Ethyl Ester
CAS No.: 1403836-23-6
Cat. No.: VC3032763
Molecular Formula: C23H28FN3O4
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403836-23-6 |
|---|---|
| Molecular Formula | C23H28FN3O4 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1 |
| Standard InChI Key | BETGKPGVVKFWTH-SCLBCKFNSA-N |
| Isomeric SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 |
| SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |
| Canonical SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |
Introduction
Chemical Identity and Structure
Moxifloxacin Ethyl Ester, identified by CAS number 1403836-23-6, is a quinolone derivative with the molecular formula C23H28FN3O4 and a molecular weight of 429.5 g/mol . The compound is characterized by its complex structure that includes a quinolone core with specific functional groups that contribute to its chemical properties and reactivity.
The IUPAC name for this compound is ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate . This nomenclature highlights the presence of the ethyl ester group, which distinguishes it from moxifloxacin and contributes to its specific chemical behavior and applications in pharmaceutical synthesis.
The structure consists of a fluoroquinolone scaffold with several key modifications, including an ethyl ester at position 3, a fluorine atom at position 6, a methoxy group at position 8, and a substituted pyrrolidopyridine at position 7. These structural features are critical to understanding its chemical reactivity and its role in the synthesis pathway of moxifloxacin.
Known Synonyms
Moxifloxacin Ethyl Ester is known by several synonyms in chemical databases and literature:
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Mosisasin Impurity H
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Moxifloxacin Impurity H
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Ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Physical and Chemical Properties
Moxifloxacin Ethyl Ester possesses specific physical and chemical properties that are important for its identification, characterization, and application in pharmaceutical synthesis. The following table summarizes the key properties of this compound:
These properties are crucial for understanding the behavior of Moxifloxacin Ethyl Ester in various chemical reactions and pharmaceutical processes. The high boiling point indicates stability at standard laboratory conditions, while the pKa value provides insight into its acid-base behavior in solution.
Synthesis and Preparation Methods
Several methods for the synthesis of Moxifloxacin Ethyl Ester have been documented in patents and chemical literature. These methods typically involve specific reaction conditions and precursors to achieve the desired product with high purity and yield.
Synthesis Pathway
One documented synthesis pathway begins with ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate, which undergoes specific chemical transformations to yield Moxifloxacin Ethyl Ester . The process involves several steps, including:
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Heating propionic anhydride to 80-85°C and adding boric acid
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Adding the ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate under stirring
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Raising the temperature to 100°C and maintaining for 4 hours
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Cooling, adding water, and extracting with methylene chloride
Alternative Preparation Method
Another method for preparing Moxifloxacin Ethyl Ester tartrate has been described in patents, involving the reaction of ticycline ester with (S,S)-2,8-diazabicyclo nonane in the presence of triethylamine and aluminum chloride . The specific procedure includes:
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Combining ticycline ester with (S,S)-2,8-diazabicyclo nonane in acetonitrile
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Adding triethylamine and AlCl₃ catalyst
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Heating to 60°C and maintaining the temperature for about 3 hours
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Adding L-(+)-tartaric acid to form the tartrate salt
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Cooling, filtering, and drying to obtain Moxifloxacin Ethyl Ester tartrate
These synthesis methods highlight the complexity of the chemical transformations required to produce Moxifloxacin Ethyl Ester with the necessary stereochemical configuration and purity for pharmaceutical applications.
Relationship to Moxifloxacin
To understand the significance of Moxifloxacin Ethyl Ester, it is important to consider its relationship to moxifloxacin, the active pharmaceutical ingredient for which it serves as a precursor.
Structural Comparison
The key structural difference between Moxifloxacin Ethyl Ester and moxifloxacin is the presence of an ethyl ester group in the former versus a carboxylic acid group in the latter. This difference affects the compound's solubility, reactivity, and pharmacological properties. The conversion from the ester to the carboxylic acid form is a critical step in the final stages of moxifloxacin synthesis.
Analytical Identification and Characterization
The identification and characterization of Moxifloxacin Ethyl Ester typically involve various analytical techniques that provide information about its structure, purity, and chemical identity.
Spectroscopic Methods
Common spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Ultraviolet-visible (UV-Vis) spectroscopy
These methods provide complementary information about the compound's structural features, functional groups, and molecular composition.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of Moxifloxacin Ethyl Ester and for detecting its presence as an impurity in moxifloxacin formulations. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes, as mentioned in the synthesis procedures .
Industrial Significance and Applications
The primary industrial significance of Moxifloxacin Ethyl Ester lies in its role as an intermediate in the commercial production of moxifloxacin hydrochloride. The development of efficient synthesis methods for this compound has direct implications for the cost, quality, and availability of the final antibiotic product.
Process Development Considerations
The synthesis of Moxifloxacin Ethyl Ester presents several challenges that must be addressed in industrial process development:
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Achieving the correct stereochemistry of the pyrrolidopyridine moiety
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Optimizing reaction conditions to maximize yield and purity
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Developing cost-effective purification methods
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Ensuring reproducibility and scalability of the synthesis process
Patents in this area highlight approaches to solving these challenges, such as the use of specific catalysts, controlled reaction conditions, and carefully selected reagents .
Quality Control Applications
As an identified impurity of moxifloxacin, the detection and quantification of Moxifloxacin Ethyl Ester are important aspects of pharmaceutical quality control. Regulatory guidelines typically specify acceptable limits for such impurities in pharmaceutical products, necessitating reliable analytical methods for their measurement.
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